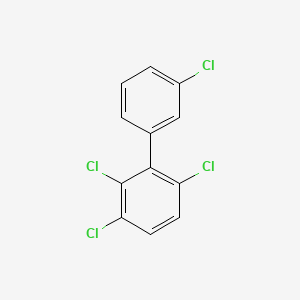

2,3,3',6-Tetracloro bifenilo

Descripción general

Descripción

2,3,3',6-Tetrachlorobiphenyl (2,3,3',6-TCB) is a persistent organic pollutant (POP) that is ubiquitous in the environment, due to its use as a flame retardant and its presence in the atmosphere from industrial activities. It is a member of the polychlorinated biphenyl (PCB) family and is considered to be one of the most toxic and persistent pollutants. 2,3,3',6-TCB has been linked to various health and environmental effects, including endocrine disruption, reproductive toxicity, and cancer.

Aplicaciones Científicas De Investigación

Descloración por cultivo de enriquecimiento fotótrofo

Se ha descubierto que un cultivo de enriquecimiento fotótrofo, que utiliza acetato como fuente de carbono, desclora reductivamente el 2,3,5,6-tetracloro bifenilo. Los cloros orto se eliminaron preferentemente sobre los cloros meta, y los tri- y diclorobifenilos fueron los principales productos .

Estudio de impacto ambiental

El 2,3,3',6-tetracloro bifenilo es uno de los 209 bifenilos policlorados (PCB), que son compuestos orgánicos sintéticos con 1-10 átomos de cloro unidos al bifenilo. Se fabricaron como mezclas comerciales pero se prohibieron en la década de 1970 porque se descubrió que se bioacumulaban y causaban efectos nocivos para la salud .

Funciones biológicas y químicas

Aunque no es una aplicación directa, comprender las funciones biológicas y químicas del this compound puede conducir a nuevas aplicaciones de investigación. Se sabe que interactúa con el receptor de estrógenos, que juega un papel crucial en la regulación de la expresión génica eucariota .

Descloración microbiana

Se descubrió que los cultivos de enriquecimiento bacteriano desarrollados con sedimentos del puerto de Baltimore (BH) descloraban reductivamente el 2,3,5,6-tetracloro bifenilo cuando se incubaban en ciertas condiciones .

Mecanismo De Acción

Target of Action

The primary target of 2,3,3’,6-Tetrachlorobiphenyl is the Estrogen receptor . This receptor is a nuclear hormone receptor that plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Biochemical Pathways

It is known that it regulates the circadian clock by inhibiting the basal and circadian expression of the core circadian component per1

Result of Action

The molecular and cellular effects of 2,3,3’,6-Tetrachlorobiphenyl’s action are complex and multifaceted. It is known to disrupt cell function by altering the transcription of genes . This can have wide-ranging effects on the body, depending on the specific genes affected and the tissues in which they are expressed.

Análisis Bioquímico

Biochemical Properties

2,3,3’,6-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between 2,3,3’,6-Tetrachlorobiphenyl and cytochrome P450 enzymes can lead to the formation of reactive metabolites, which may cause oxidative stress and cellular damage .

Cellular Effects

2,3,3’,6-Tetrachlorobiphenyl has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to 2,3,3’,6-Tetrachlorobiphenyl can lead to the activation of the aryl hydrocarbon receptor (AhR) pathway, which in turn affects the expression of genes involved in detoxification and inflammatory responses .

Molecular Mechanism

The molecular mechanism of action of 2,3,3’,6-Tetrachlorobiphenyl involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the AhR, leading to its activation and subsequent translocation to the nucleus. Once in the nucleus, the AhR complex binds to specific DNA sequences, resulting in the transcriptional activation of target genes. Additionally, 2,3,3’,6-Tetrachlorobiphenyl can inhibit the activity of certain enzymes, such as cytochrome P450, thereby affecting the metabolism of other compounds .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,3’,6-Tetrachlorobiphenyl can change over time. This compound is relatively stable and does not readily degrade, leading to prolonged exposure and potential long-term effects on cellular function. Studies have shown that continuous exposure to 2,3,3’,6-Tetrachlorobiphenyl can result in persistent activation of the AhR pathway and sustained alterations in gene expression .

Dosage Effects in Animal Models

The effects of 2,3,3’,6-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound may cause subtle changes in cellular processes, while at high doses, it can lead to toxic or adverse effects. For example, high doses of 2,3,3’,6-Tetrachlorobiphenyl have been associated with liver toxicity, immunosuppression, and developmental abnormalities in animal studies .

Metabolic Pathways

2,3,3’,6-Tetrachlorobiphenyl is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 2,3,3’,6-Tetrachlorobiphenyl, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body .

Transport and Distribution

Within cells and tissues, 2,3,3’,6-Tetrachlorobiphenyl is transported and distributed through interactions with transporters and binding proteins. This compound can bind to serum albumin and other plasma proteins, which facilitate its distribution to various tissues. Additionally, 2,3,3’,6-Tetrachlorobiphenyl can accumulate in lipid-rich tissues, such as adipose tissue, due to its lipophilic nature .

Subcellular Localization

The subcellular localization of 2,3,3’,6-Tetrachlorobiphenyl can influence its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, endoplasmic reticulum, and nucleus. The localization of 2,3,3’,6-Tetrachlorobiphenyl is influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, its interaction with the AhR can lead to its translocation to the nucleus, where it exerts its effects on gene expression .

Propiedades

IUPAC Name |

1,2,4-trichloro-3-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-2-7(6-8)11-9(14)4-5-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNAMGYIQPAXDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074222 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-33-6 | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NBK5D49ZMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

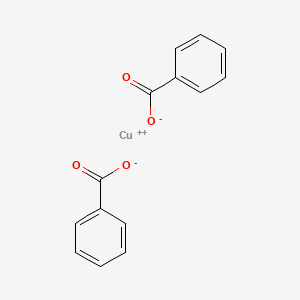

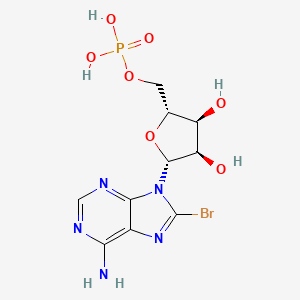

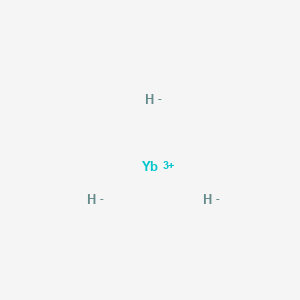

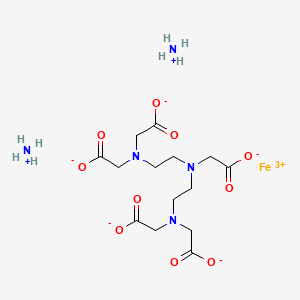

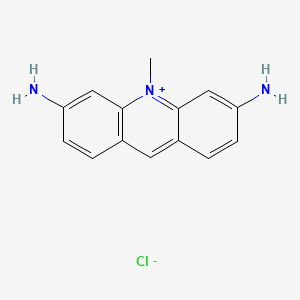

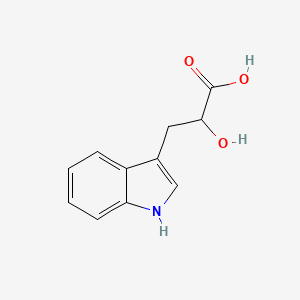

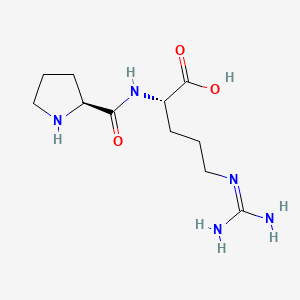

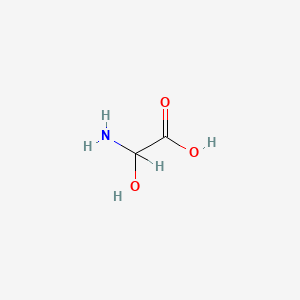

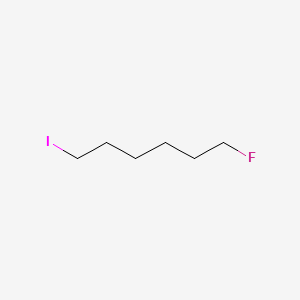

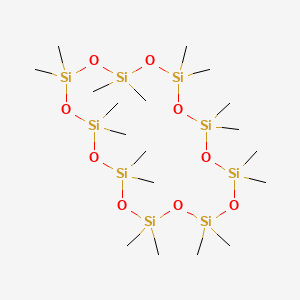

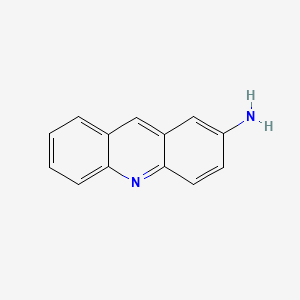

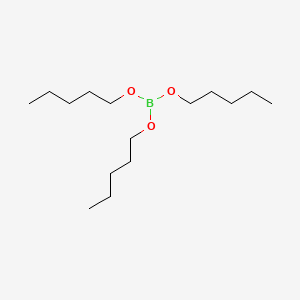

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.